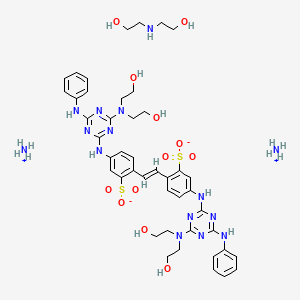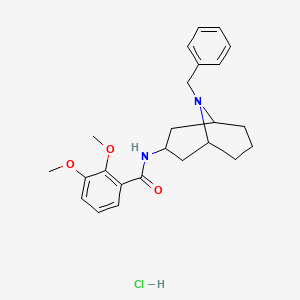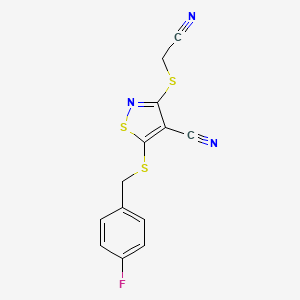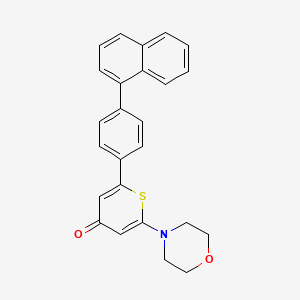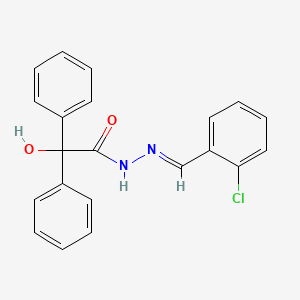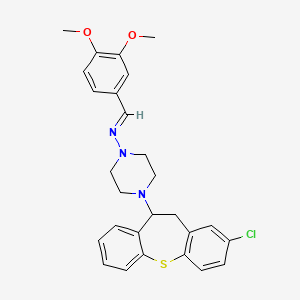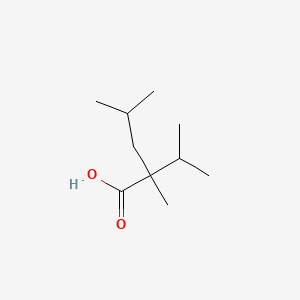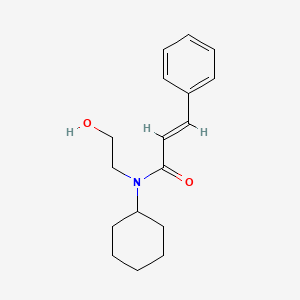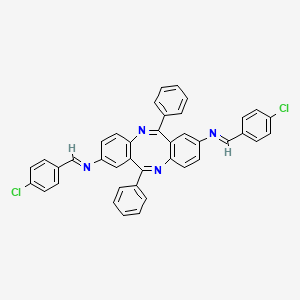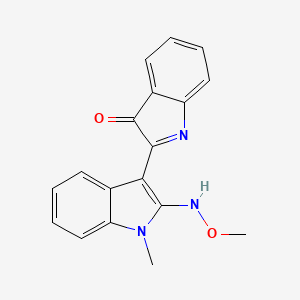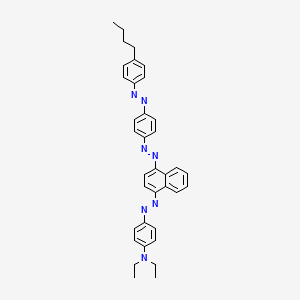
Benzenamine, 4-((4-((4-((4-butylphenyl)azo)phenyl)azo)-1-naphthalenyl)azo)-N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-((4-((4-((4-butylphenyl)azo)phenyl)azo)-1-naphthalenyl)azo)-N,N-diethyl- is a complex organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This particular compound is notable for its intricate structure, which includes multiple azo linkages and various substituents, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-((4-((4-((4-butylphenyl)azo)phenyl)azo)-1-naphthalenyl)azo)-N,N-diethyl- typically involves multiple steps, starting with the preparation of intermediate azo compounds. The general synthetic route includes:
Diazotization: The initial step involves the diazotization of aniline derivatives to form diazonium salts.
Coupling Reactions: These diazonium salts are then coupled with various aromatic compounds to form azo linkages. This process is repeated to introduce multiple azo groups.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-((4-((4-((4-butylphenyl)azo)phenyl)azo)-1-naphthalenyl)azo)-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzenamine, 4-((4-((4-((4-butylphenyl)azo)phenyl)azo)-1-naphthalenyl)azo)-N,N-diethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to undergo photoisomerization makes it useful in studying biological processes involving light-induced changes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other materials requiring specific color properties and stability.
Mécanisme D'action
The mechanism by which Benzenamine, 4-((4-((4-((4-butylphenyl)azo)phenyl)azo)-1-naphthalenyl)azo)-N,N-diethyl- exerts its effects involves its ability to undergo photoisomerization. This process involves the reversible transformation between cis and trans isomers upon exposure to light. The molecular targets and pathways involved include interactions with various enzymes and receptors, leading to changes in biological activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: A simpler azo compound with two phenyl rings linked by an azo group.
Disperse Orange 1: An azo dye with similar photoisomerization properties.
Methyl Red: Another azo dye used as a pH indicator.
Uniqueness
Benzenamine, 4-((4-((4-((4-butylphenyl)azo)phenyl)azo)-1-naphthalenyl)azo)-N,N-diethyl- is unique due to its multiple azo linkages and complex structure, which confer specific properties such as enhanced stability, distinct color properties, and the ability to undergo multiple functionalization reactions. These characteristics make it particularly valuable in applications requiring precise control over molecular structure and reactivity.
Propriétés
Numéro CAS |
79118-38-0 |
|---|---|
Formule moléculaire |
C36H37N7 |
Poids moléculaire |
567.7 g/mol |
Nom IUPAC |
4-[[4-[[4-[(4-butylphenyl)diazenyl]phenyl]diazenyl]naphthalen-1-yl]diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C36H37N7/c1-4-7-10-27-13-15-28(16-14-27)37-38-29-17-19-30(20-18-29)39-41-35-25-26-36(34-12-9-8-11-33(34)35)42-40-31-21-23-32(24-22-31)43(5-2)6-3/h8-9,11-26H,4-7,10H2,1-3H3 |
Clé InChI |
CVUSIAPMJUJTPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC=C(C=C5)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


